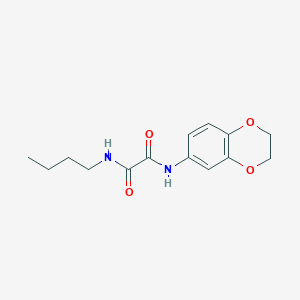

N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

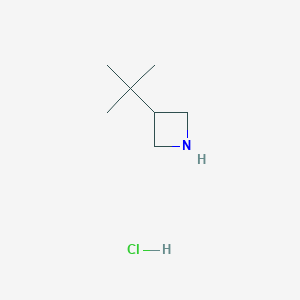

“N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is a compound with the empirical formula C12H15NO3 . It is a solid substance . This compound belongs to the class of organic compounds known as benzo-1,4-dioxanes .

Synthesis Analysis

The synthesis of new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework has been reported . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

The structures of the sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The substitution of iso-propyl group on the nitrogen atom in this molecule was confirmed by a septet signal of methine proton at δ 4.45 ppm (H-2″) and a doublet for two symmetrical methyl residues at δ 1.18 ppm (CH3-1″ and CH3-3″) .Chemical Reactions Analysis

The antibacterial potential of these molecules was ascertained by a biofilm inhibition study against Escherichia coli and Bacillus subtilis . The results revealed that two of the compounds were rather active inhibitors of these two pathogenic bacterial strains .Physical and Chemical Properties Analysis

“N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is a solid substance . It has a molecular weight of 221.25 .Wissenschaftliche Forschungsanwendungen

Potential Antipsychotic and Neuroprotective Applications

Studies on substituted benzamides have explored their potential as atypical antipsychotic agents due to their ability to interact with dopamine and serotonin receptors. For example, structure-activity relationship studies on substituted benzamides have identified compounds with potent in vitro and in vivo activities indicative of potential atypical antipsychotic activity (Norman et al., 1996). These findings suggest that N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide could potentially be explored for similar neuroprotective or antipsychotic effects, given the relevance of benzodioxin derivatives in pharmacology.

Antitumor and Antiallergy Agents

The synthesis and process improvement of related compounds, such as N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, have shown potential antitumor effects and excellent bioactivities, indicating a possible avenue for cancer research or treatment applications (H. Bin, 2015). Additionally, derivatives of N-(4-substituted-thiazolyl)oxamic acid have been synthesized and tested for their antiallergy activity, suggesting that similar compounds could serve as potent, orally active antiallergy agents (Hargrave et al., 1983).

Antibacterial Activity

Research into substituted benzamides has also explored their bactericidal activity against resistant strains like MRSA, with certain derivatives showing promising in vitro bactericidal effects (Zadrazilova et al., 2015). This suggests a potential application for this compound in developing new antibacterial agents.

Fluorescent Chemosensors

The development of fluorescent chemosensors based on benzodioxin derivatives for detecting metal ions in living cells indicates another potential application area. Such chemosensors can offer a highly selective and sensitive method for the trace-level detection of specific ions, important in both environmental monitoring and biomedical research (Liu et al., 2019).

Wirkmechanismus

While the exact mechanism of action of “N-butyl-N’-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide” is not specified in the retrieved papers, it is known that sulfonamides, which are part of the compound’s structure, are famous antibacterial drugs due to their exceptional bioactivities against numerous infections and bacterial strains .

Eigenschaften

IUPAC Name |

N-butyl-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-3-6-15-13(17)14(18)16-10-4-5-11-12(9-10)20-8-7-19-11/h4-5,9H,2-3,6-8H2,1H3,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHULYBLWBNRLAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(=O)NC1=CC2=C(C=C1)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazole](/img/structure/B2872117.png)

![methyl 2-(3,7,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pur inyl)acetate](/img/structure/B2872118.png)

![N-[1-(Methoxymethyl)cyclohex-3-en-1-yl]prop-2-enamide](/img/structure/B2872122.png)

![Tert-butyl 4-[(3-chloro-1-benzothiophen-2-yl)carbamoyl]-3-cyanopiperazine-1-carboxylate](/img/structure/B2872123.png)

![4-[(2-Chloropropanoyl)amino]benzoic acid](/img/structure/B2872125.png)

![N-(4-bromo-2-fluorophenyl)-N'-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]urea](/img/structure/B2872130.png)

![6-(2-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2872137.png)

![2,5-dimethyl-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-pyrrole-3-carbaldehyde](/img/structure/B2872138.png)

![1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine](/img/structure/B2872140.png)